molecular formula C13H18ClFN2O2 B8026303 trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride

trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride

Cat. No.: B8026303
M. Wt: 288.74 g/mol
InChI Key: CVDZOJLGFLYIMX-FXMYHANSSA-N
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Description

Trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClFN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group, a fluorine atom, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.

    Benzyl Ester Formation: The benzyl ester group is introduced through an esterification reaction, typically using benzyl alcohol and a suitable carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or amino group positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and specificity. The benzyl ester group may facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-amino-3-fluoropiperidine-1-carboxylate: Lacks the hydrochloride salt form.

    4-amino-3-fluoropiperidine-1-carboxylate: Lacks the benzyl ester group.

    4-amino-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine.

Uniqueness

Trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is unique due to the combination of its fluorine atom, benzyl ester group, and hydrochloride salt form

Properties

IUPAC Name

benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZOJLGFLYIMX-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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